2,2,4,6-Tetramethylquinoline-1-carbothioamide
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Overview
Description
2,2,4,6-Tetramethylquinoline-1-carbothioamide: is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them important in the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,6-Tetramethylquinoline-1-carbothioamide typically involves the reaction of quinoline derivatives with thiourea or related compounds under specific conditions. One common method includes the use of 2,2,4,6-tetramethylquinoline as a starting material, which is then reacted with thiourea in the presence of a catalyst such as hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the carbothioamide group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2,2,4,6-Tetramethylquinoline-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted quinoline derivatives with different functional groups
Scientific Research Applications
2,2,4,6-Tetramethylquinoline-1-carbothioamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which 2,2,4,6-Tetramethylquinoline-1-carbothioamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
2,2,4,7-Tetramethylquinoline: Another quinoline derivative with similar structural features but different functional groups.
2,4,6-Trimethylquinoline: A related compound with fewer methyl groups and different chemical properties
Uniqueness: 2,2,4,6-Tetramethylquinoline-1-carbothioamide stands out due to its specific combination of methyl groups and the carbothioamide functional group, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H18N2S |
---|---|
Molecular Weight |
246.37 g/mol |
IUPAC Name |
2,2,4,6-tetramethylquinoline-1-carbothioamide |
InChI |
InChI=1S/C14H18N2S/c1-9-5-6-12-11(7-9)10(2)8-14(3,4)16(12)13(15)17/h5-8H,1-4H3,(H2,15,17) |
InChI Key |
ADWULONDZVJHLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=S)N |
Origin of Product |
United States |
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